

Spectroscopic Profile of Di-sec-butylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Di-Sec-butylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **di-sec-butylamine**. The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

Introduction

Di-sec-butylamine, with the chemical formula $C_8H_{19}N$, is a secondary amine characterized by two sec-butyl groups attached to a nitrogen atom.^[1] Its structural elucidation and purity assessment are critically dependent on spectroscopic techniques. This document details the expected 1H NMR, ^{13}C NMR, and FT-IR spectral data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Presentation

The quantitative spectroscopic data for **di-sec-butylamine** are summarized in the following tables. It is important to note that obtaining a complete, publicly available experimental dataset for **di-sec-butylamine** is challenging. Therefore, the presented data is a composite of reported information and educated estimations based on the analysis of structurally similar compounds, such as sec-butylamine and other secondary amines.

1H NMR Spectroscopic Data

The ^1H NMR spectrum of **di-sec-butylamine** is expected to show signals corresponding to the different types of protons in the sec-butyl groups. Due to the presence of a chiral center on each sec-butyl group, the molecule can exist as a mixture of diastereomers, which can lead to more complex spectra than anticipated for a simple symmetric molecule.^[1]

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for **Di-sec-butylamine**

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------------------|----------------------------------|---------------|---------------------------|
| N-H | 0.8 - 1.5 | Broad Singlet | - |
| CH-N | 2.5 - 2.8 | Multiplet | ~ 6-7 |
| CH ₂ | 1.3 - 1.6 | Multiplet | ~ 7 |
| CH ₃ (CH) | 0.9 - 1.1 | Doublet | ~ 6-7 |
| CH ₃ (CH ₂) | 0.8 - 1.0 | Triplet | ~ 7 |

Note: The chemical shifts are predictions based on typical values for aliphatic amines and may vary depending on the solvent and concentration.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. For **di-sec-butylamine**, four distinct carbon signals are expected, corresponding to the four different carbon environments in the sec-butyl group.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Di-sec-butylamine**

| Carbon Atom | Chemical Shift (δ , ppm) |
|------------------------------------|----------------------------------|
| CH-N | 50 - 55 |
| CH ₂ | 29 - 34 |
| CH ₃ (CH) | 19 - 24 |
| CH ₃ (CH ₂) | 10 - 15 |

Note: These are estimated chemical shifts. A study has shown that in the presence of carbonated water, a peak for bicarbonate may be observed around 162 ppm in the ^{13}C NMR spectrum.[2]

Infrared (IR) Spectroscopic Data

The IR spectrum of **di-sec-butylamine** exhibits characteristic absorption bands for a secondary amine.

Table 3: Key Infrared Absorption Bands for **Di-sec-butylamine**

| Functional Group | Wavenumber (cm^{-1}) | Intensity |
|-------------------------|---------------------------------|---------------|
| N-H Stretch | 3200 - 3500 | Medium, Sharp |
| C-H Stretch (aliphatic) | 2850 - 2970 | Strong |
| C-H Bend | 1450 - 1470 | Medium |
| C-N Stretch | 1100 - 1200 | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality NMR and FT-IR spectra of liquid amine samples like **di-sec-butylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **Di-sec-butylamine** sample

- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **di-sec-butylamine** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).
 - Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - ¹H NMR:
 - Acquire a standard one-pulse ¹H spectrum.
 - Set appropriate spectral width, acquisition time, and relaxation delay.
 - Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl_3 in ^1H NMR and 77.16 ppm in ^{13}C NMR).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in **di-sec-butylamine**.

Materials:

- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- **Di-sec-butylamine** sample
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

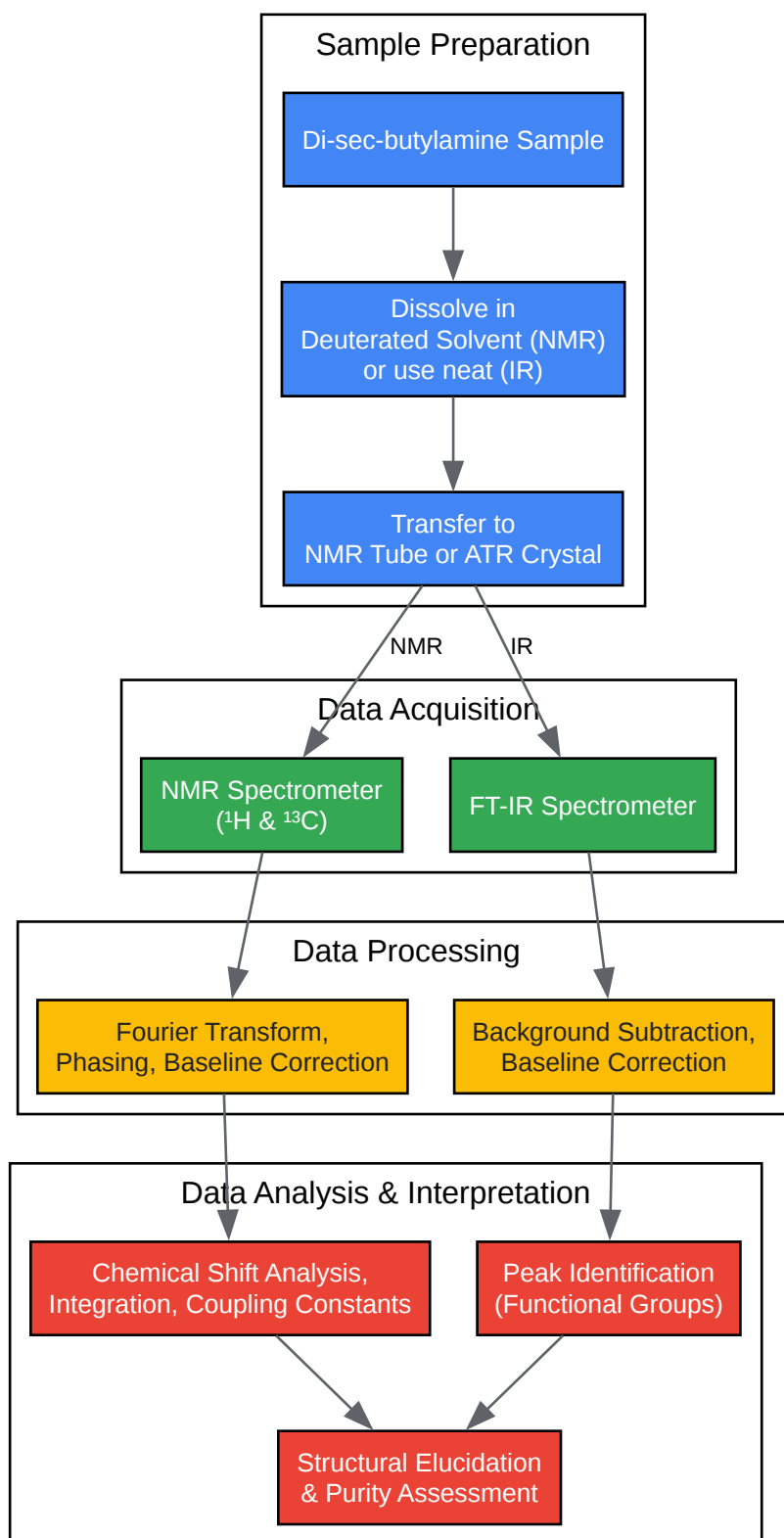
- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.

- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - Place a small drop of the liquid **di-sec-butylamine** sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing and Cleaning:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks in the spectrum.
 - Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the measurement.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **di-sec-butylamine**.



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Caption: General workflow for spectroscopic analysis of **di-sec-butylamine**.

This guide provides a foundational understanding of the spectroscopic characteristics of **di-sec-butylamine**. For definitive structural confirmation and analysis, it is always recommended to acquire experimental data on the specific sample of interest and compare it with reference spectra from authenticated sources.

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References

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